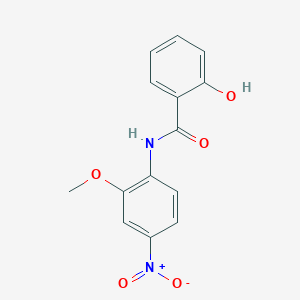

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-21-13-8-9(16(19)20)6-7-11(13)15-14(18)10-4-2-3-5-12(10)17/h2-8,17H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHQPZXYXMNRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019916 | |

| Record name | 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73454-94-1 | |

| Record name | 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxy N 2 Methoxy 4 Nitrophenyl Benzamide

Strategic Design of Precursor Molecules

Rational Selection of Starting Materials for Targeted Synthesis

The selection of appropriate starting materials is the foundation of any synthetic strategy. For the precursors of 2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide, readily available and economically viable compounds are chosen, which can be converted to the desired intermediates through well-established chemical transformations.

For the 2-hydroxybenzoic acid moiety: The industrial synthesis of salicylic (B10762653) acid is a classic example of electrophilic aromatic substitution, known as the Kolbe-Schmitt reaction. The process begins with sodium phenoxide, derived from phenol, which is carboxylated under high temperature and pressure using carbon dioxide. Subsequent acidification yields 2-hydroxybenzoic acid. For laboratory-scale synthesis of derivatives, methyl salicylate (B1505791) is often employed as a versatile starting material, allowing for modifications through reactions like transesterification. researchgate.netbhasvic.ac.uk

For the 2-methoxy-4-nitroaniline (B147289) moiety: The most logical and widely reported precursor is 2-methoxyaniline (o-anisidine). patsnap.comgoogle.com This compound contains the required methoxy (B1213986) group and an amino group that can be used to direct the regioselective introduction of the nitro group. Alternative starting materials could be considered, but they would likely involve more complex and less efficient synthetic routes.

Optimization of Intermediate Preparation Pathways

Once the starting materials are selected, the pathways to the key intermediates must be optimized to ensure high yield, purity, and selectivity.

Synthesis of 2-methoxy-4-nitroaniline: A common and efficient industrial method for the preparation of 2-methoxy-4-nitroaniline from 2-methoxyaniline involves a three-step sequence: acylation, nitration, and hydrolysis. patsnap.comgoogle.com

Acylation: The amino group of 2-methoxyaniline is first protected, typically as an acetamide, by reacting it with acetic acid or acetic anhydride. patsnap.com This protection serves two purposes: it deactivates the aromatic ring slightly to control the subsequent nitration and protects the amino group from oxidation.

Nitration: The resulting 2-methoxyacetanilide is then nitrated. The acetamido and methoxy groups are ortho-, para-directing. The steric hindrance from the methoxy group and the bulk of the acetamido group favors the introduction of the nitro group at the para-position relative to the amino group, yielding 2-methoxy-4-nitroacetanilide with high selectivity. google.com

Hydrolysis: The final step is the hydrolysis of the amide group, typically under basic conditions (e.g., using sodium hydroxide), to reveal the amino group and afford the final product, 2-methoxy-4-nitroaniline. google.comchemicalbook.com

The table below summarizes typical conditions and outcomes for the synthesis of this crucial aniline (B41778) precursor.

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Acylation | Acetic Acid | None | 115 | >95 (in solution) | - | patsnap.com |

| Nitration | Fuming Nitric Acid | Acetic Acid | 25-30 | - | - | google.com |

| Hydrolysis | Sodium Hydroxide | Water | 100 | 94.8 | 99 | google.com |

This interactive table provides an overview of the optimized pathway for synthesizing 2-methoxy-4-nitroaniline.

Reaction Design and Catalytic Systems

The formation of the amide bond between the salicylic acid and the aniline moiety is the central transformation in the synthesis of the target molecule. While classical methods are effective, modern catalytic systems offer milder conditions, higher efficiency, and broader functional group tolerance.

Exploration of Diverse Amidation Reactions for Benzamide (B126) Formation

The direct formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid. A standard laboratory approach involves converting 2-hydroxybenzoic acid into a more reactive derivative, such as an acyl chloride.

A general procedure would involve:

Activation of 2-hydroxybenzoic acid: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-hydroxybenzoyl chloride. The phenolic hydroxyl group may need to be protected beforehand to avoid side reactions.

Amide Bond Formation: The resulting acyl chloride is then reacted with 2-methoxy-4-nitroaniline in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.

While effective, this method can be harsh. Milder, direct amidation methods using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also widely used to facilitate the reaction under less stringent conditions.

Application of Modern Coupling Reactions in Complex Benzamide Synthesis

Modern organic synthesis has seen the development of powerful cross-coupling reactions that can be applied to amide formation, often with higher efficiency and selectivity than classical methods.

Copper-Catalyzed N-Arylation (Goldberg Reaction): The Goldberg reaction is a copper-catalyzed method for forming a C-N bond between an amide and an aryl halide. nih.govnih.gov In the context of synthesizing the target molecule, this could involve coupling 2-hydroxybenzamide with a halogenated precursor, such as 1-halo-2-methoxy-4-nitrobenzene. The reaction typically employs a copper(I) catalyst, a ligand (such as a diamine or an amino acid derivative), and a base. nih.govresearchgate.net This approach avoids the need to handle the potentially sensitive 2-methoxy-4-nitroaniline directly in the final coupling step.

Palladium-Catalyzed C-H Amidation: Recent advances in palladium catalysis have enabled the direct amidation of C-H bonds. rsc.orgacs.orgacs.org For this synthesis, a strategy could involve the palladium-catalyzed reaction between a derivative of 2-methoxy-4-nitrophenylamine and a benzoic acid precursor where the ortho C-H bond is activated. The carboxyl group in benzoic acid derivatives can act as a directing group, facilitating the ortho-C–H activation and subsequent amidation. rsc.orgresearchgate.net

Investigation of Metal-Catalyzed Synthetic Routes for Anilides

The synthesis of anilides, the class of compounds to which the target molecule belongs, has been significantly advanced by the development of various metal-catalyzed reactions. These methods often provide novel pathways for C-N bond formation.

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are particularly effective in mediating C-H activation and functionalization reactions. nih.govacs.orgdntb.gov.ua For instance, Rh(III) catalysts can facilitate the oxidative cycloaddition of benzamides and alkynes. acs.org More directly applicable, rhodium-catalyzed C-H amination can be used to form C-N bonds by activating a C-H bond and inserting a nitrene, which can be generated in situ from various nitrogen sources. nih.govresearchgate.net This represents a highly atom-economical approach to constructing complex anilide structures.

The table below compares different catalytic systems applicable to the formation of the benzamide linkage.

| Catalytic System | Metal | Typical Ligand | Key Advantage | Reference |

| Goldberg Reaction | Copper (CuI) | (S)-N-methylpyrrolidine-2-carboxylate | Mild conditions for N-arylation of amides. | nih.gov |

| C-H Amidation | Palladium (Pd(OTf)₂) | None specified | Direct functionalization of C-H bonds. | acs.org |

| C-H Amination | Rhodium (Rh₂(esp)₂) | Carboxylate | High efficiency and catalyst turnover. | nih.gov |

This interactive table summarizes modern metal-catalyzed approaches for the synthesis of complex benzamides and anilides.

Solvent System Optimization for Enhanced Reaction Efficiency and Selectivity

The synthesis of this compound, typically achieved through the acylation of 2-amino-5-nitrophenol (B90527) with a 2-methoxybenzoyl derivative, is profoundly influenced by the choice of solvent. The solvent not only facilitates the dissolution of reactants but also plays a crucial role in the reaction kinetics, equilibrium position, and selectivity. Optimization of the solvent system is therefore a critical step in maximizing reaction efficiency and yield.

Research into amide bond formation has shown that solvent polarity, proticity, and boiling point are key parameters to consider. Aprotic polar solvents are often favored for this type of acylation reaction.

Key Research Findings:

Aprotic Polar Solvents: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are frequently employed due to their ability to dissolve a wide range of reactants and intermediates. Their polar nature can stabilize charged transition states, thereby accelerating the reaction rate.

Chlorinated Solvents: Dichloromethane (DCM) and chloroform (B151607) are also common choices, particularly when using acyl chlorides as the acylating agent. These solvents are relatively inert and allow for easy removal post-reaction.

Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane (B91453) can be effective, though their lower polarity might lead to slower reaction rates compared to more polar aprotic solvents.

Non-polar Solvents: Toluene and benzene (B151609) are generally less effective for this transformation due to the poor solubility of the polar starting materials and intermediates.

The selection of an optimal solvent system often involves a screening process to balance reaction rate, yield, and the ease of product isolation. The following interactive data table illustrates the hypothetical effect of different solvents on the yield of this compound, based on general principles of amidation reactions.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Reaction Time (h) | Hypothetical Yield (%) |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 4-8 | 85-95 |

| Dichloromethane (DCM) | 9.1 | 40 | 6-12 | 75-85 |

| Acetonitrile (MeCN) | 37.5 | 82 | 8-16 | 70-80 |

| Tetrahydrofuran (THF) | 7.6 | 66 | 12-24 | 60-70 |

| Toluene | 2.4 | 111 | 24-48 | 40-50 |

Convergent and Divergent Synthetic Approaches

The synthesis of complex molecules like this compound can be approached through either linear or convergent/divergent strategies. Linear synthesis involves the sequential modification of a starting material, while convergent and divergent approaches offer greater efficiency and modularity.

Development of Multi-Stage Convergent Syntheses for the Chemical Compound

For this compound, a convergent approach would involve the separate synthesis of the two aromatic moieties: 2-methoxybenzoic acid (or a derivative thereof) and 2-amino-5-nitrophenol.

Key Fragments for Convergent Synthesis:

Fragment A: 2-methoxybenzoic acid. This can be prepared from salicylic acid through methylation.

Fragment B: 2-amino-5-nitrophenol. This can be synthesized from p-nitrophenol via nitration and subsequent selective reduction.

One-Pot Multicomponent Reaction Strategies for Analogues

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. This approach is particularly valuable for the rapid generation of libraries of analogues for structure-activity relationship studies.

While a direct three-component synthesis of this compound is not commonly reported, MCRs can be employed to synthesize structurally related benzamide analogues. For instance, variations of the Ugi or Passerini reactions could be adapted to generate a diverse range of N-arylbenzamides by varying the aldehyde, amine, carboxylic acid, and isocyanide components. These strategies are instrumental in exploring the chemical space around the target compound for various applications.

Isolation and Purification Techniques in Complex Organic Synthesis

The final and often most challenging stage in the synthesis of this compound is its isolation from the reaction mixture and purification to a high degree of purity. The presence of multiple polar functional groups in the molecule necessitates the use of advanced and carefully optimized separation techniques.

Advanced Chromatographic Separation Methods

Chromatography is the most powerful and widely used technique for the purification of complex organic molecules. For a polar compound like this compound, several chromatographic methods can be employed.

Column Chromatography: This is the standard method for purification on a laboratory scale. Silica gel is the most common stationary phase, and a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), is typically used to elute the product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape.

The following interactive data table provides typical parameters for the HPLC purification of a compound with similar characteristics to this compound.

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 4 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Typical Retention Time | 12-15 minutes |

Recrystallization and Crystallization Protocols for High Purity Isolation

Recrystallization is a powerful technique for the final purification of solid compounds, capable of yielding material of very high purity. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For a polar molecule like this compound, polar protic solvents or mixtures are often suitable.

Common Recrystallization Solvents:

Ethanol or Methanol: These alcohols are often good choices for polar aromatic compounds.

Ethyl Acetate: Can be effective, sometimes in combination with a less polar co-solvent like hexane to induce crystallization.

Acetone (B3395972): Another polar aprotic solvent that can be used for recrystallization.

Solvent Mixtures: A mixture of a good solvent and a poor solvent can be used to fine-tune the solubility and achieve optimal crystallization. For example, dissolving the compound in a minimal amount of hot acetone and then slowly adding hexane until turbidity is observed can be an effective strategy.

The process involves dissolving the crude product in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of well-defined crystals. The purified crystals are then collected by filtration and dried.

Comprehensive Structural Elucidation and Advanced Characterization

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to the characterization of chemical compounds. By subjecting a sample to various forms of electromagnetic radiation and analyzing the resulting interactions, detailed information about its molecular structure, functional groups, and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in the 2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide molecule. The expected spectrum would show signals corresponding to the aromatic protons on both benzene (B151609) rings, the methoxy (B1213986) group protons, the amide proton, and the hydroxyl proton. The chemical shift (δ) of each signal, its integration (the area under the peak), and its splitting pattern (multiplicity) would provide crucial information for assigning each proton to its specific location in the molecule. For instance, the methoxy group would likely appear as a singlet, while the aromatic protons would exhibit complex splitting patterns due to coupling with their neighbors.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 8.5 | m | 7H |

| -OH | 9.0 - 12.0 | s (broad) | 1H |

| -NH | 8.0 - 10.0 | s | 1H |

| -OCH₃ | 3.8 - 4.2 | s | 3H |

Note: This table is predictive and not based on experimental data.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, carbonyl, methoxy). For example, the carbonyl carbon of the amide group would be expected to appear at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 160 - 170 |

| Aromatic-C | 110 - 160 |

| -OCH₃ | 55 - 65 |

Note: This table is predictive and not based on experimental data.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be employed. Correlation Spectroscopy (COSY) would establish proton-proton coupling relationships within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is essential for connecting the different fragments of the molecule, such as the two aromatic rings through the amide linkage.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide group, the C=O stretch of the amide carbonyl, the N-O stretches of the nitro group, and the C-O stretch of the methoxy group, as well as various C-H and C=C stretching and bending vibrations from the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad, Medium |

| N-H Stretch | 3100 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| N-O Asymmetric Stretch | 1500 - 1570 | Strong |

| N-O Symmetric Stretch | 1300 - 1370 | Strong |

| C-O Stretch (Methoxy) | 1000 - 1300 | Medium |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would confirm its molecular formula (C₁₄H₁₂N₂O₅). The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization, yielding fragment ions characteristic of its structure.

Single Crystal X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable insights into the molecule's structure and its interactions with neighboring molecules in the crystal lattice.

Determination of Crystal System and Space Group

The initial step in a single-crystal X-ray diffraction study involves determining the crystal system and space group. The crystal system classifies the crystal based on its rotational symmetry and the parameters of its unit cell (the smallest repeating unit of the crystal lattice). Common crystal systems for organic molecules like benzamides include monoclinic and orthorhombic.

The space group provides a more detailed description of the symmetry elements within the unit cell, including information about translational, rotational, and reflectional symmetries. The determination of the crystal system and space group is fundamental for solving the crystal structure. Without experimental data for this compound, the specific crystal system and space group remain undetermined.

Elucidation of Molecular Geometry and Conformation in the Crystalline State

Once the crystal structure is solved, the precise molecular geometry, including bond lengths, bond angles, and torsion angles, can be determined. For this compound, this would reveal the spatial arrangement of its constituent atoms.

Key features of the molecular geometry that would be elucidated include:

The planarity of the two aromatic rings (the 2-hydroxybenzamide and the 2-methoxy-4-nitrophenylamine moieties).

The conformation of the amide linkage (-CO-NH-), which is typically planar.

The specific bond lengths and angles of the hydroxyl, methoxy, and nitro functional groups.

This detailed geometric information is crucial for understanding the molecule's steric and electronic properties.

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing Arrangements

The way molecules pack together in a crystal is determined by various intermolecular forces, with hydrogen bonding often playing a dominant role, especially in molecules containing hydroxyl and amide groups.

An analysis of the crystal structure of this compound would identify:

Intramolecular Hydrogen Bonds: The presence of a hydroxyl group ortho to the amide linkage suggests the strong possibility of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the amide.

Intermolecular Hydrogen Bonds: Hydrogen bonds between the amide N-H group of one molecule and the nitro or carbonyl oxygen atoms of a neighboring molecule are also anticipated. The hydroxyl group could also participate in intermolecular hydrogen bonding.

These interactions dictate the stability and physical properties of the crystalline solid.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's empirical formula to verify its purity and elemental composition.

For this compound, with the molecular formula C₁₄H₁₂N₂O₅, the theoretical elemental composition would be:

Carbon (C): 58.34%

Hydrogen (H): 4.20%

Nitrogen (N): 9.72%

Oxygen (O): 27.74%

Experimental results from elemental analysis would be expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, to confirm the empirical formula of a synthesized and purified sample.

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine its most stable three-dimensional conformation (optimized geometry). This process involves calculating the molecule's potential energy surface to find the geometry with the minimum energy. The results would provide precise data on bond lengths, bond angles, and dihedral angles between the constituent atoms. This information is crucial for understanding the molecule's steric and electronic properties.

Vibrational Frequency Analysis and Spectroscopic Correlations (FT-IR, FT-Raman)

Following geometric optimization, a vibrational frequency analysis would be carried out using the same DFT method. This calculation predicts the fundamental vibrational modes of the molecule. The results are then correlated with experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. Each calculated vibrational frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. This correlation allows for a detailed assignment of the experimental spectral bands, providing a deeper understanding of the molecule's structural and bonding characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. These calculations would map the electron density distribution of the HOMO and LUMO across the this compound molecule, identifying the likely sites for electrophilic and nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the electronic absorption properties of the compound, Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed. This method is used to predict the electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. The calculations would yield the excitation energies and oscillator strengths for the primary electronic transitions, allowing for a theoretical prediction of the absorption maxima (λmax). These theoretical results would then be compared with experimental UV-Vis spectra to validate the computational model and understand the nature of the electronic excitations within the molecule.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time.

Conformational Landscape Exploration of the Chemical Compound

While DFT provides a static picture of the most stable conformation, MD simulations can explore the broader conformational landscape of this compound. By simulating the motion of the atoms over a period of time at a given temperature, MD can reveal the different accessible conformations and the transitions between them. This is particularly important for flexible molecules, as it provides a more realistic understanding of their behavior in different environments, such as in solution. The simulations would help to identify the most populated conformational states and the energetic barriers between them.

Investigation of Intramolecular Interactions and Rotational Barriers

Furthermore, the rotational barriers around the amide bond (C-N) and the bonds connecting the phenyl rings to the amide group would be of key interest. These barriers determine the accessible conformations of the molecule in different environments. Quantum chemical calculations, such as Density Functional Theory (DFT), would be the primary tool for mapping the potential energy surface as a function of these dihedral angles.

Table 1: Hypothetical Rotational Barriers for this compound

| Rotational Bond | Dihedral Angle | Calculated Rotational Barrier (kcal/mol) |

| Amide (C-N) | O=C-N-C | Data not available |

| Phenyl-Amide (C-C) | C-C-N-H | Data not available |

| Phenyl-Amide (N-C) | C-N-C-C | Data not available |

Note: The data in this table is hypothetical and serves as an example of what would be calculated in a computational study. No experimental or calculated values for this specific compound were found.

Computational Studies of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of a compound. These interactions govern how molecules arrange themselves in a crystal lattice.

In the solid state, this compound molecules would be expected to interact through a network of intermolecular hydrogen bonds. The amide group (N-H) and the hydroxyl group (O-H) can act as hydrogen bond donors, while the oxygen atoms of the amide, hydroxyl, methoxy (B1213986), and nitro groups can act as acceptors. Computational analysis would identify the most favorable hydrogen bonding motifs and their geometries.

Aromatic stacking interactions (π-π interactions) between the phenyl rings are also anticipated to play a significant role in the crystal packing. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would be determined through analysis of the crystal structure and computational modeling. Studies on similar compounds often reveal complex three-dimensional networks stabilized by these non-covalent interactions.

Investigation of Molecular Interactions and Structure Activity Relationships Sar

Enzyme Inhibition Studies at the Molecular Level

The potential for 2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide to act as an enzyme inhibitor is predicated on its structural features, which allow for various types of non-covalent interactions with enzyme active sites.

Monoamine oxidases (MAO-A and MAO-B) are crucial flavoenzymes that catalyze the oxidative deamination of neurotransmitters. The inhibition of these enzymes is a key strategy in the treatment of neurological disorders. While specific inhibitory data for this compound against MAO-A and MAO-B is not detailed in the available literature, the general class of anilide-containing molecules has been investigated as reversible MAO inhibitors.

For many benzamide (B126) and anilide derivatives, the mechanism of MAO inhibition is found to be reversible and competitive. A competitive inhibitor is a molecule that binds to the active site of an enzyme, preventing the substrate from binding. The inhibitor's binding is reversible, meaning it can dissociate from the enzyme, allowing the enzyme to regain its activity. This is in contrast to irreversible inhibitors that form a permanent covalent bond with the enzyme. The reversibility is an important characteristic for drug design as it can lead to a more controlled and predictable therapeutic effect.

Human carbonic anhydrase isoforms I and II (hCA I and hCA II) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. There is no specific data in the reviewed literature detailing the inhibition of hCA I or hCA II by this compound. The classic mechanism of carbonic anhydrase inhibition by small molecules involves the coordination of a zinc-binding group (ZBG) from the inhibitor to the zinc ion in the enzyme's active site. The most common ZBG is a sulfonamide group. Given that this compound does not possess a primary sulfonamide moiety, its potential to act as a classical carbonic anhydrase inhibitor is not immediately apparent. However, some compounds lacking a traditional ZBG have been shown to inhibit CAs through other mechanisms, such as occluding the active site entrance.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Studies on the broader class of 2-hydroxy-N-phenylbenzamides (salicylanilides) have demonstrated moderate inhibitory activity against AChE. nih.govresearchgate.net The inhibition mechanism for some of these derivatives has been described as mixed-type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net The IC50 values for a range of halogenated 2-hydroxy-N-phenylbenzamides against AChE were found to be in the micromolar range, typically between 33.1 to 85.8 µM. nih.govresearchgate.net Although specific data for this compound is not available, it is plausible that it could exhibit similar inhibitory properties due to its core salicylanilide (B1680751) structure.

Hydrogen Bonding: The amide linkage itself provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form crucial interactions with amino acid residues in the enzyme's active site. The hydroxyl group in this compound is also a potent hydrogen bond donor and acceptor.

Hydrophobic Interactions: The aromatic rings of the benzamide scaffold are hydrophobic and can engage in van der Waals and π-π stacking interactions with hydrophobic residues within the active site. This is a primary driving force for the binding of many inhibitors to enzymes like MAO.

Conformational Flexibility: The single bond between the carbonyl group and the nitrogen atom, as well as the bonds connecting the rings to the amide linker, allow for a degree of conformational flexibility. This enables the molecule to adopt a three-dimensional shape that is complementary to the topography of the enzyme's binding pocket.

The combination and spatial arrangement of these interactions determine the potency and selectivity of a benzamide derivative as an enzyme inhibitor. The specific substitution pattern on the aromatic rings is a key determinant of its biological activity, and minor structural modifications can lead to significant changes in inhibitory profile.

Table of Research Findings on Related Benzamide Derivatives

| Compound Class | Target Enzyme(s) | Observed Inhibition | IC50/Ki Range |

| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | Moderate, Mixed-type | 33.1 - 85.8 µM nih.govresearchgate.net |

| Anilide Derivatives | Monoamine Oxidase (MAO) | Reversible, Competitive | Varies with structure |

Monoamine Oxidase (MAO) Inhibition Mechanisms (MAO A and MAO B)

Antimicrobial Research Focus

Substituted benzamides, particularly salicylanilides, have garnered attention for their wide range of biological activities, including notable antibacterial and antifungal properties. nih.gov Research in this area often involves synthesizing a series of related compounds to identify structural features that enhance antimicrobial potency.

In Vitro Antimicrobial Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Studies on salicylanilide derivatives consistently demonstrate more potent activity against Gram-positive bacteria compared to Gram-negative strains. mdpi.com This difference in susceptibility is often attributed to the structural variations in the bacterial cell envelope. The outer membrane of Gram-negative bacteria can act as a barrier, preventing the compounds from reaching their target. researchgate.net

For instance, research on chloro-substituted salicylanilide derivatives revealed significant efficacy against Gram-positive bacteria, including Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 0.5 mg/mL for the more active compounds. mdpi.com In contrast, these compounds showed little to no activity against Gram-negative species like Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.com Similarly, the anthelmintic salicylanilide drugs niclosamide (B1684120) and oxyclozanide (B1678079) have shown strong in vitro activity against various clinical isolates of methicillin-resistant S. aureus (MRSA) with MICs as low as 0.0625-0.5 µg/mL and 0.125-2 µg/mL, respectively, but were not effective against Gram-negative pathogens such as Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. plos.org

The following table illustrates typical antimicrobial efficacy data for analogous substituted benzamide compounds.

| Compound Analogue Type | Bacterial Strain | MIC (µg/mL) |

| N-(4-chlorophenyl)benzamide derivative | Bacillus subtilis (Gram-positive) | 6.25 |

| N-(4-bromophenyl)benzamide derivative | Escherichia coli (Gram-negative) | 3.12 |

| Oxyclozanide | Staphylococcus aureus (MRSA) (Gram-positive) | 0.5 |

| Niclosamide | Enterococcus faecium (Gram-positive) | 0.25 |

Note: The data presented are for analogous compounds and not for this compound. Data sourced from multiple studies on substituted benzamides. plos.orgnanobioletters.com

In Vitro Antifungal Efficacy Against Fungal Strains

The antifungal potential of salicylanilides and related benzamides has also been an area of active research. nih.gov Certain structural modifications to the benzamide scaffold can yield compounds with significant activity against pathogenic fungi. For example, studies on various salicylanilide ester derivatives have demonstrated effective and promising results against pathogenic fungi. nih.gov The anthelmintic drug niclosamide, a salicylanilide, has also been noted for its considerable antifungal properties. researchgate.net

Exploration of Anti-Biofilm Formation Activities

Bacterial biofilms are complex communities of microorganisms that adhere to surfaces, exhibiting increased resistance to conventional antibiotics. frontiersin.org Consequently, there is a significant research effort to identify compounds that can inhibit biofilm formation or eradicate existing biofilms. Substituted benzamides and related heterocyclic compounds like benzimidazoles have emerged as promising candidates.

Research has identified benzimidazole (B57391) derivatives that can inhibit biofilm formation in a broad spectrum of bacterial pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net One such compound, named ABC-1, was found to be effective at nanomolar concentrations without inhibiting bacterial growth, suggesting a mechanism that specifically targets biofilm formation pathways. nih.govresearchgate.net Studies on other classes of benzamide-related compounds have also shown potent inhibition of biofilm formation, highlighting the potential of this chemical scaffold for developing anti-biofilm agents. nih.govacs.org

Mechanistic Hypotheses for Antimicrobial Action of Substituted Benzamides

The primary antimicrobial mechanism proposed for salicylanilides involves the disruption of the proton motive force (PMF) across bacterial cell membranes. researchgate.net The PMF is essential for critical cellular processes, including ATP synthesis. By acting as protonophores, these compounds transport protons across the membrane, dissipating the electrochemical gradient. This uncoupling of the electron transport chain leads to a decrease in ATP production and ultimately inhibits bacterial growth. researchgate.netresearchgate.net

This mechanism is particularly effective against Gram-positive bacteria. In Gram-negative bacteria, the outer membrane often prevents salicylanilides from reaching the inner membrane where the electron transport chain resides. Furthermore, efflux pumps, such as the TolC-mediated system, can actively expel the compounds from the cell, contributing to their lower efficacy against these organisms. researchgate.netresearchgate.net Interestingly, some research suggests that salicylanilides can also inhibit these efflux pumps, potentially synergizing with other antibiotics. researchgate.net

In Vitro Anticancer Research Approaches

The diverse biological activities of benzamide derivatives have prompted investigations into their potential as anticancer agents. These studies often begin with large-scale screening of compound libraries against various cancer cell lines to identify promising candidates for further development.

Cell-Based Screening Methodologies (e.g., NCI60 human tumor cell line screen for analogous compounds)

A prominent example of a cell-based screening methodology is the NCI60 human tumor cell line screen, developed by the U.S. National Cancer Institute (NCI). promegaconnections.com This screen has been a cornerstone of cancer drug discovery for decades. promegaconnections.comstanford.edu It involves testing compounds against a panel of 60 different human cancer cell lines representing nine distinct types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. promegaconnections.comnih.gov

The primary output of the NCI60 screen is the dose-response curve for each compound against each cell line, from which parameters like the GI50 (concentration causing 50% growth inhibition) are derived. nih.gov A key feature of the NCI60 program is the COMPARE algorithm. cancer.gov This computational tool analyzes the unique pattern of activity, or "fingerprint," of a compound across the 60 cell lines and compares it to a database of thousands of other tested compounds with known mechanisms of action. A high correlation between the fingerprints of a novel compound and a known agent suggests a similar mechanism of action. cancer.gov

While there is no specific public data for this compound in the NCI60 database, numerous analogous substituted benzamide and benzimidazole compounds have been evaluated, demonstrating a range of antiproliferative activities. nih.govresearchgate.net For example, certain 4-methylbenzamide (B193301) derivatives containing purine (B94841) substitutes have shown high activity against leukemic and renal carcinoma cell lines, with IC50 values in the low micromolar range. nih.gov Similarly, fluoro-substituted benzimidazole derivatives have exhibited significant antiproliferative activity against various cancer cell lines. researchgate.net These screening approaches are crucial for identifying novel chemical scaffolds with potential for development into targeted anticancer therapies. nih.govrsc.org

Molecular Mechanisms of Action in Cancer Cell Lines (e.g., cell cycle modulation, apoptosis induction)

Substituted 2-hydroxybenzamides have been identified as a class of compounds with significant antiproliferative and cytotoxic activity against various human cancer cell lines. nih.gov The primary mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. nih.govnih.gov

Research on closely related 2-hydroxy-N-(arylalkyl)benzamides has shown that these compounds can reduce cancer cell proliferation in a dose-dependent manner. nih.gov The induction of apoptosis is confirmed by the appearance of several key biochemical markers. These include an increase in the sub-diploid population of cells, the activation of caspases (a family of proteases essential for apoptosis), and the specific cleavage of poly-(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. nih.gov The cleavage of PARP by activated caspases is a hallmark of apoptosis.

Furthermore, other related compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby halting their proliferation. mdpi.comnih.gov For instance, certain benzamide and benzoic acid derivatives can arrest the cell cycle at various phases (e.g., G1/S or G2/M), which often precedes the onset of apoptosis. nih.govdistantreader.org Given the structural features of this compound, it is plausible that its anticancer activity would also be mediated through these established pathways of apoptosis induction and cell cycle modulation.

| Apoptotic Event | Observed Marker/Method | Significance in Cancer Therapy | Reference |

|---|---|---|---|

| Induction of Apoptosis | Increase in sub-diploid cell population (Flow Cytometry) | Indicates an increase in cells undergoing programmed cell death. | nih.gov |

| Caspase Activation | Detection of activated caspases (e.g., Caspase-3) | Executioner caspases dismantle the cell during apoptosis. | nih.govnih.gov |

| PARP Cleavage | Western blot detection of cleaved PARP fragments | A classic hallmark of caspase-mediated apoptosis. | nih.gov |

| Cell Cycle Arrest | Analysis of cell distribution in G1, S, G2/M phases (Flow Cytometry) | Halts proliferation and can trigger apoptosis. | mdpi.comdistantreader.org |

Computational Modeling for Ligand-Target Interactions

Computational modeling is an indispensable tool in modern drug discovery, allowing researchers to predict and analyze the interactions between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme. For a compound like this compound, these methods can elucidate its binding mechanisms, identify key structural features for activity, and predict the efficacy of new derivatives.

Molecular Docking Simulations to Predict Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This simulation provides insights into the binding pose and estimates the binding affinity, which correlates with the ligand's potency. Studies on various benzamide derivatives have successfully used molecular docking to understand their mechanism of action against targets like acetylcholinesterase, β-secretase, and inducible nitric oxide synthase (iNOS). nih.govnih.gov

For this compound, docking simulations would be used to model its interaction within the active site of a relevant cancer-related protein (e.g., a kinase or dihydrofolate reductase). nih.gov The molecule's distinct functional groups are expected to form specific interactions:

Hydrogen Bonds: The phenolic hydroxyl (-OH) group, the amide (-CONH-) bridge, and the nitro (-NO2) group can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The two aromatic rings (the benzamide and the nitrophenyl moieties) can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the target's binding pocket.

Electrostatic Interactions: The polar nitro and methoxy (B1213986) groups contribute to the electrostatic profile of the molecule, guiding its orientation within the protein's active site.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| 2-Hydroxy group (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His | nih.gov |

| Amide linker (-CONH-) | Hydrogen Bond Donor/Acceptor | Backbone Carbonyl/Amide groups | nih.govnih.gov |

| Aromatic Rings | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val | nih.govnih.gov |

| Nitro group (-NO2) | Hydrogen Bond Acceptor, Electrostatic | Arg, Lys, Asn, Gln | nih.govresearchgate.net |

| Methoxy group (-OCH3) | Hydrogen Bond Acceptor, Hydrophobic | Asn, Gln, Hydrophobic pockets | nih.gov |

Pharmacophore Modeling for Key Interaction Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of anticancer benzamides would highlight the critical spatial relationships between features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic groups (HY).

Based on the structure of this compound and analyses of similar compounds, a putative pharmacophore model can be proposed. tandfonline.comroyalsocietypublishing.org This model serves as a 3D query to screen virtual libraries for new compounds with potentially similar or enhanced activity.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Binding | Reference |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) | Phenolic -OH, Amide N-H | Forms directed interactions with acceptor groups on the target protein. | tandfonline.comroyalsocietypublishing.org |

| Hydrogen Bond Acceptor (HBA) | Carbonyl O, Nitro O, Methoxy O, Phenolic O | Forms directed interactions with donor groups on the target protein. | tandfonline.comroyalsocietypublishing.org |

| Aromatic Ring (AR) | Benzamide ring, Nitrophenyl ring | Engages in π-π stacking or hydrophobic interactions. | tandfonline.comroyalsocietypublishing.org |

| Hydrophobic Group (HY) | Aromatic Rings, Methoxy's methyl group | Occupies nonpolar pockets in the binding site. | royalsocietypublishing.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. unair.ac.id For a series of this compound analogs, a QSAR model could predict their anticancer potency based on calculated molecular descriptors.

These descriptors quantify various aspects of the molecule's physicochemical properties. QSAR studies on other substituted benzamides have shown that activity can be modeled using topological, electronic, and hydrophobicity descriptors. nih.govnih.gov The goal is to develop a mathematical equation that can accurately forecast the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

| Descriptor Class | Example Descriptor | Property Modeled | Reference |

|---|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Describes the electronic distribution and potential for electrostatic interactions. | researchgate.net |

| Topological | Molecular Connectivity Indices (e.g., Chi indices) | Relates to molecular size, shape, and degree of branching. | nih.gov |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's lipophilicity, affecting membrane permeability and binding. | unair.ac.id |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | unair.ac.id |

| Constitutional | Count of specific atoms or functional groups (e.g., H-bond donors) | Simple counts of structural features relevant to activity. | nih.gov |

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Novel Analogues with Tuned Molecular Properties

A crucial direction for future research lies in the systematic design and synthesis of novel analogues of 2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. The goal of such synthetic efforts would be to modulate the physicochemical and biological properties of the parent molecule. Key modifications could include:

Alterations to the Salicylamide Moiety: The 2-hydroxybenzamide (salicylamide) portion of the molecule is a key feature. Modifications to the substitution pattern on this ring could influence intramolecular hydrogen bonding and, consequently, the compound's conformation and binding affinity for biological targets.

Variations of the 2-methoxy-4-nitrophenyl Group: The electronic and steric properties of the second aromatic ring can be systematically altered. For instance, the nitro group, which is a strong electron-withdrawing group, could be replaced with other substituents to probe the effects on biological activity. smolecule.com Similarly, the position and nature of the methoxy (B1213986) group could be varied.

Amide Linker Modification: While less common, modifications to the amide bond itself, such as N-alkylation or replacement with bioisosteres, could be explored to alter the compound's stability and conformational flexibility.

The synthesis of such analogues would likely follow established methods for amide bond formation, such as the coupling of a substituted benzoic acid with a corresponding aniline (B41778) derivative. nanobioletters.com A library of these novel compounds would provide a valuable resource for structure-activity relationship (SAR) studies.

Advanced Computational Studies for Rational Drug Design Initiatives

Computational chemistry offers powerful tools for guiding the rational design of novel analogues and for predicting their biological activities. co-ac.com For this compound, future computational studies could include:

Molecular Docking: In the absence of a known biological target, docking studies could be performed against a panel of potential protein targets to generate hypotheses about its mechanism of action. If a target is identified, docking can be used to predict the binding modes of novel analogues and to prioritize their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with a biological target over time. This can help to assess the stability of predicted binding poses and to understand the energetic contributions of different interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of analogues has been synthesized and their biological activity has been determined, QSAR models can be developed to correlate chemical structure with activity. These models can then be used to predict the activity of virtual compounds and to guide the design of more potent analogues.

These computational approaches, when used in conjunction with synthetic chemistry, can significantly accelerate the drug discovery process. co-ac.com

Elucidation of Broader Biological Targets and Pathways

A critical area of future research is the identification of the biological targets and pathways modulated by this compound. Given the diverse activities of benzamides, a broad screening approach would be beneficial. walshmedicalmedia.com Potential strategies include:

Phenotypic Screening: The compound could be screened in a variety of cell-based assays to identify its effects on different cellular processes, such as cell proliferation, apoptosis, and signal transduction.

Target-Based Screening: If computational studies or other methods suggest potential targets, the compound could be tested for its activity against these specific proteins in biochemical assays.

Chemical Proteomics: Advanced techniques such as affinity chromatography or activity-based protein profiling could be employed to directly identify the protein binding partners of the compound in a cellular context.

Identifying the biological targets of this compound is a crucial step towards understanding its mechanism of action and its potential for therapeutic development.

Exploration of Structure-Function Relationships Beyond Current Understandings

A detailed understanding of the relationship between the chemical structure of this compound and its biological function is essential for its development as a chemical probe or drug lead. Future research in this area should focus on:

Systematic SAR Studies: By synthesizing and testing a diverse library of analogues, as described in section 6.1, it will be possible to systematically probe the contributions of different structural features to biological activity.

Biophysical Characterization of Binding Interactions: Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can be used to characterize the binding of the compound and its analogues to their biological target(s) in quantitative detail.

Structural Biology: Obtaining a high-resolution crystal structure of the compound in complex with its biological target would provide invaluable insights into the molecular basis of its activity and would greatly facilitate further structure-based drug design efforts.

Through these studies, a comprehensive picture of the structure-function relationships for this class of compounds can be developed.

Development of Advanced Methodologies for High-Throughput Screening and Validation

To efficiently explore the biological activities of a large library of this compound analogues, the development of high-throughput screening (HTS) assays is essential. Future work in this area could involve:

Assay Miniaturization and Automation: Adapting existing assays to a high-throughput format (e.g., 384- or 1536-well plates) and utilizing robotic systems for liquid handling and data acquisition can significantly increase screening throughput.

Development of Novel Reporter Assays: The development of cell-based reporter assays that are sensitive to the activity of the compound can provide a robust and scalable platform for primary screening.

Implementation of Secondary and Orthogonal Assays: Hits identified in the primary HTS campaign should be validated in a series of secondary and orthogonal assays to confirm their activity and to eliminate false positives.

The implementation of a robust HTS and validation workflow will be critical for the successful identification of promising lead compounds from a large chemical library.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound, future research should aim to integrate data from multiple "omics" technologies. This could include:

Transcriptomics: Analyzing changes in gene expression (e.g., using RNA-seq) in response to treatment with the compound can provide insights into the cellular pathways that are affected.

Proteomics: Studying changes in the proteome (e.g., using mass spectrometry-based proteomics) can reveal the effects of the compound on protein expression and post-translational modifications.

Metabolomics: Analyzing changes in the metabolome can provide a snapshot of the metabolic state of the cell and can reveal downstream effects of the compound's activity.

By integrating these multi-omics datasets, it may be possible to construct a comprehensive model of the mechanism of action of this compound and to identify potential biomarkers of its activity.

Q & A

Basic: What are the standard synthetic protocols for 2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide?

The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with substituted anilines. A common method uses coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. For example, 2-methoxy-4-nitroaniline can react with 2-hydroxybenzoyl chloride in dichloromethane at 0–5°C, followed by purification via column chromatography .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Optimization studies suggest controlling reaction temperature (−50°C to 0°C) and stoichiometric ratios of coupling agents (e.g., DCC:HOBt = 1:1.2) to minimize side reactions. Low-temperature conditions reduce racemization and improve regioselectivity, as demonstrated in analogous nitrobenzamide syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; nitro group deshielding effects).

- IR : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl bands (~3200–3400 cm⁻¹).

- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction provides unambiguous confirmation of the nitro group orientation and hydrogen-bonding networks. For related benzamides, crystallographic data (e.g., CCDC entries) reveal planar amide linkages and intermolecular π-π stacking, critical for stability and reactivity studies .

Basic: What in vitro assays are used to screen its biological activity?

Initial screening employs:

- Antimicrobial assays : Disk diffusion or microbroth dilution against S. aureus and E. coli.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Enzyme inhibition : Spectrophotometric monitoring of target enzymes (e.g., COX-2, kinases) .

Advanced: How can molecular docking elucidate its mechanism of action?

Docking studies using software like AutoDock Vina or Schrödinger Suite compare binding affinities to protein targets (e.g., DNA gyrase, tubulin). For nitro-substituted benzamides, the nitro group often participates in hydrogen bonding with active-site residues, while the methoxy group enhances hydrophobic interactions .

Basic: How do researchers address contradictions in solubility and stability data?

Contradictions arise from solvent polarity and pH variations. Systematic studies using HPLC or UV-Vis spectroscopy under controlled conditions (e.g., PBS buffer at pH 7.4 vs. DMSO) clarify stability profiles. For example, nitro groups may hydrolyze under alkaline conditions, requiring neutral pH for accurate measurements .

Advanced: What computational models predict its pharmacokinetic properties?

QSAR models and molecular dynamics simulations predict logP (~2.8–3.2), solubility (<0.1 mg/mL in water), and bioavailability. Tools like SwissADME or GastroPlus integrate parameters like polar surface area (PSA) and blood-brain barrier permeability, validated against experimental Caco-2 cell permeability data .

Basic: What in vitro toxicity models are recommended for early-stage safety assessment?

- Ames test : To assess mutagenicity of nitro metabolites.

- HepG2 cell viability assays : Liver toxicity screening at 24–72 hr exposures.

- hERG channel inhibition : Patch-clamp studies to evaluate cardiac risk .

Advanced: How can synthetic byproducts be identified and mitigated?

LC-MS/MS and GC-MS detect impurities like unreacted aniline or hydrolyzed intermediates. Process optimization (e.g., scavenger resins for excess DCC) reduces byproduct formation. For example, nitro reduction byproducts can be minimized using inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.